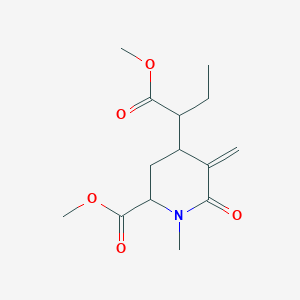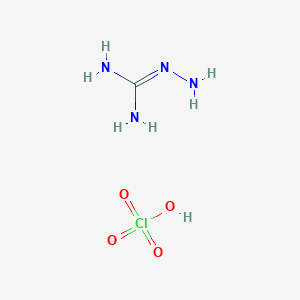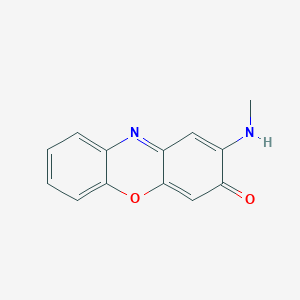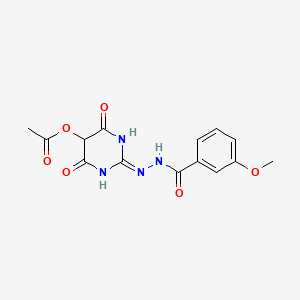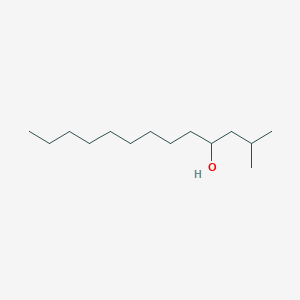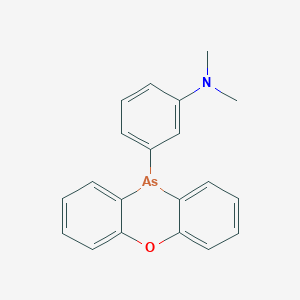
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline is a chemical compound that contains 41 atoms, including 18 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is known for its unique structure, which includes a phenoxarsinin group attached to an aniline moiety. The presence of arsenic in its structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline involves several steps. The synthetic route typically starts with the preparation of the phenoxarsinin intermediate, which is then reacted with aniline derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activity, including its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets and pathways within cells. The phenoxarsinin group is known to interact with specific proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline can be compared with other similar compounds, such as N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline. Both compounds share a similar structure, but the position of the phenoxarsinin group differs, leading to variations in their chemical properties and reactivity. The unique structure of this compound makes it distinct from its analogs and contributes to its specific applications and effects .
Eigenschaften
CAS-Nummer |
51440-01-8 |
|---|---|
Molekularformel |
C20H18AsNO |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
N,N-dimethyl-3-phenoxarsinin-10-ylaniline |
InChI |
InChI=1S/C20H18AsNO/c1-22(2)16-9-7-8-15(14-16)21-17-10-3-5-12-19(17)23-20-13-6-4-11-18(20)21/h3-14H,1-2H3 |
InChI-Schlüssel |
OXBZHZBDYQICRP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
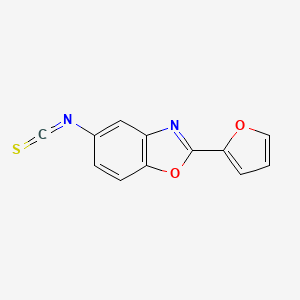
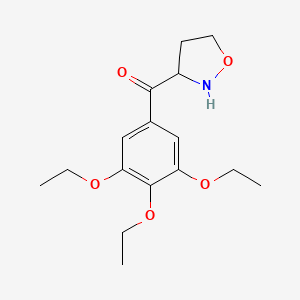
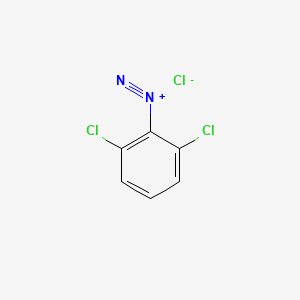
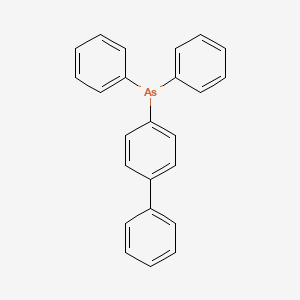
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

